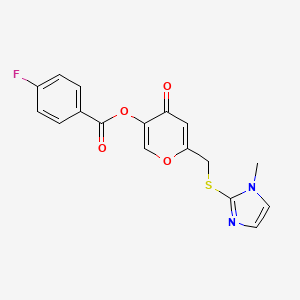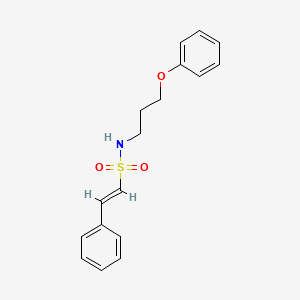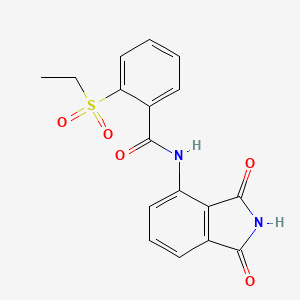![molecular formula C15H15NO5S2 B2821292 3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 380155-83-9](/img/structure/B2821292.png)
3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a thiazolidine derivative, which is a class of compounds containing a ring of four atoms (carbon, nitrogen, and sulfur) and a oxygen atom . Thiazolidines are part of a broader class of compounds known as heterocycles, which are rings that contain at least two different elements. These types of compounds are widely studied in organic chemistry due to their prevalence in biological systems and their diverse chemical reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, along with various functional groups attached to the ring. These could include the dimethoxyphenyl group and the propanoic acid group .Chemical Reactions Analysis
Thiazolidines can undergo a variety of chemical reactions, including reactions with acids, bases, and various electrophiles and nucleophiles. The exact reactivity of the compound would depend on the specific functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the propanoic acid group would likely make the compound acidic, and the dimethoxyphenyl group could contribute to the compound’s overall polarity .Applications De Recherche Scientifique
Chemiluminescence Studies
One study focused on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence. These compounds, which share structural similarities with the compound of interest due to their sulfanyl-substituted moieties, were found to emit light upon decomposition, indicating potential applications in chemiluminescence-based sensors and imaging technologies (Watanabe et al., 2010).
Antiproliferative Activity
Another significant area of research has been the synthesis of novel thiazolidine-2,4-dione derivatives with antiproliferative activity against various human cancer cell lines. These studies highlight the potential of these compounds in developing new anticancer drugs. The antiproliferative effects were specifically tested against skin fibroblast and carcinoma cell lines, showing that certain derivatives exhibit potent activity, underscoring the role of the nitro group on the thiazolidinone moiety and the position of the substituted aryl ring in enhancing anticancer efficacy (Chandrappa et al., 2008).
Antimicrobial and Anti-enzymatic Properties
Research has also been conducted on the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential antibacterial agents against both gram-negative and gram-positive bacteria. Moreover, these compounds showed moderate inhibitory effects on the α-chymotrypsin enzyme, indicating their broad spectrum of biological activities (Siddiqui et al., 2014).
Solar Cell Applications
In another domain, organo-sulfur compounds, structurally related to the compound , have been utilized as novel redox couples in dye-sensitized and quantum-dot sensitized solar cells. These studies indicate the potential of such compounds in improving the efficiency and cost-effectiveness of solar energy conversion systems (Rahman et al., 2018).
Corrosion Inhibition
Furthermore, thiazolidinedione derivatives have been explored for their corrosion inhibition performance on mild steel in acidic solutions. This research suggests that these compounds can form protective layers on metal surfaces, preventing corrosion and extending the lifespan of materials in industrial applications (Yadav et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-20-10-4-3-9(11(8-10)21-2)7-12-14(19)16(15(22)23-12)6-5-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAMPKKAOZFQIX-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Boc-amino)-2-azaspiro[3.5]nonane](/img/structure/B2821210.png)
![1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2821212.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2821214.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2821217.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2821220.png)
![Ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821221.png)



![Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2821230.png)

methyl}phenol](/img/structure/B2821232.png)